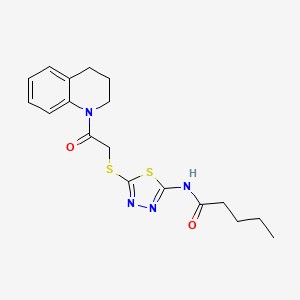

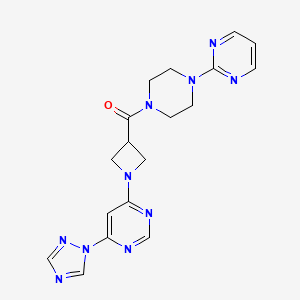

![molecular formula C22H18N2O4 B2488458 1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448048-13-2](/img/structure/B2488458.png)

1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is synthesized through multicomponent reactions involving compounds like isatin and amino acids. For example, Sharma et al. (2013) described the synthesis of a similar compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, using 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine (Sharma et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds often features planarity with some parts, like the pyrrolidin ring, adopting specific conformations such as envelope or chair conformations. This is evident in the structure analysis by Whelan et al. (1995), who examined the conformational aspects of tropane-3-spiro-4'(5')-imidazoline (Whelan et al., 1995).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as 1,3-dipolar cycloadditions, which is a common pathway for synthesizing polycyclic heterocycles containing spirooxindole and other rings, as described by Li et al. (2014) (Li et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and conformation, are characterized by techniques like X-ray diffraction. For instance, Laihia et al. (2006) detailed the crystal structure of similar spiro[pyrrolidine-2,3′-oxindoles] using X-ray analysis (Laihia et al., 2006).

Chemical Properties Analysis

The chemical properties, like reactivity and interactions, are influenced by the structural conformation of these molecules. The study by Chen et al. (2009) on the synthesis of spiro[pyrrolidin-3,3'-oxindoles] highlights the impact of molecular structure on chemical properties (Chen et al., 2009).

科学的研究の応用

Synthesis and Structural Studies

The compound and its derivatives are often synthesized through complex chemical reactions. For instance, the three-component spiro heterocyclization of pyrrolediones with indane-1,3-dione and heterocyclic enamines results in the formation of spiro heterocyclic compounds, highlighting the chemical versatility of the core structure (Salnikova, Dmitriev, & Maslivets, 2019). Additionally, cycloaddition reactions have been utilized to generate spiro[isoxazolo-4,3′-pyrroles] and [pyrrolidin-2,3′-oxindoles], demonstrating the compound's adaptability in synthesizing diverse heterocyclic structures (Croce, Rosa, Gelmi, & Ballabio, 1988).

Conformational Analysis

Structural and conformational analyses of derivatives of 1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one reveal interesting aspects regarding their geometry and electronic properties. For instance, NMR and mass spectral studies, along with single-crystal X-ray structural characterization, provide insights into the conformation and electronic interactions within these molecules, indicating their potential utility in understanding molecular interactions and properties (Laihia, Valkonen, Kolehmainen, Antonov, Zhukov, Fedosov, & Nikiforov, 2006).

Potential Biological Activities

Research into the biological activities of compounds structurally related to this compound has led to discoveries of various potential applications. For example, studies on spiro[pyrrolidin-2,3′-oxindoles] synthesized via 1,3-dipolar cycloaddition reactions have shown these compounds exhibit significant antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting their importance in the development of new therapeutic agents (Haddad, Boudriga, Akhaja, Raval, Porzio, Soldera, Askri, Knorr, Rousselin, Kubicki, & Rajani, 2015).

特性

IUPAC Name |

1'-(5-phenyl-1,2-oxazole-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-18-13-22(27-19-9-5-4-8-16(18)19)10-11-24(14-22)21(26)17-12-20(28-23-17)15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSJMVQJMHVYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)